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Abstract
Methionyl-Threonine (Met-Thr) is a dipeptide composed of the essential amino acids

methionine and threonine. As an intermediate in protein metabolism, a comprehensive

understanding of its physicochemical properties is crucial for researchers in the fields of

biochemistry, drug development, and nutritional science. This technical guide provides a

detailed overview of the core physicochemical characteristics of Methionyl-Threonine, including

its structural and chemical data, predicted ionization constants, and solubility. Furthermore, this

guide outlines detailed experimental protocols for the determination of these properties and

presents visual representations of relevant metabolic pathways and experimental workflows to

facilitate a deeper understanding of this dipeptide.

Core Physicochemical Properties
The fundamental physicochemical properties of Methionyl-Threonine are summarized below.

These properties are essential for a variety of applications, from understanding its biological

fate to developing analytical methods for its detection and quantification.
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Property Value Source

Molecular Formula C9H18N2O4S PubChem[1]

Molecular Weight 250.32 g/mol PubChem[1]

IUPAC Name

(2S,3R)-2-[[(2S)-2-amino-4-

(methylsulfanyl)butanoyl]amino

]-3-hydroxybutanoic acid

PubChem[1]

Canonical SMILES
C--INVALID-LINK--O)NC(=O)--

INVALID-LINK--N">C@HO
PubChem[1]

InChI Key
KAKJTZWHIUWTTD-

VQVTYTSYSA-N
PubChem[1]

Predicted Isoelectric Point (pI) 5.58 IPC 2.0[2]

Predicted pKa (α-carboxyl) ~3.3
Estimated based on typical

peptide values

Predicted pKa (α-amino) ~8.0
Estimated based on typical

peptide values

Solubility in Water Predicted to be soluble
General peptide solubility

guidelines[3][4]

Stability
Susceptible to oxidation at the

methionine residue.[5][6]

General knowledge of peptide

stability

Experimental Protocols
Detailed experimental procedures are critical for the accurate determination of the

physicochemical properties of dipeptides like Methionyl-Threonine. The following sections

provide established protocols that can be adapted for this purpose.

Determination of Isoelectric Point (pI) by Isoelectric
Focusing (IEF)
Isoelectric focusing is a high-resolution technique used to separate molecules based on their

isoelectric point.[7][8][9][10][11]
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Principle: A pH gradient is established in a gel matrix. When an electric field is applied, a

protein or peptide will migrate towards the electrode with the opposite charge. As it moves

through the pH gradient, its own net charge will change. The migration ceases when the

molecule reaches the point in the pH gradient that corresponds to its pI, at which it has no net

charge.[11]

Methodology:

Gel Preparation: A polyacrylamide or agarose gel is prepared containing a mixture of carrier

ampholytes, which are small, multicharged polymers that, when subjected to an electric field,

create a stable pH gradient.[10]

Sample Preparation: A solution of Methionyl-Threonine is prepared in a low-ionic-strength

buffer.[7]

Sample Application: The sample is applied to the IEF gel.[8]

Focusing: An electric field is applied across the gel. The voltage is gradually increased to

allow the dipeptide to migrate and focus at its pI.[11]

Staining and Visualization: After focusing, the gel is fixed to immobilize the separated

components and then stained with a dye (e.g., Coomassie Brilliant Blue) to visualize the

focused band of Methionyl-Threonine.

pI Determination: The pI is determined by comparing the position of the sample band to that

of a series of pI marker proteins run on the same gel.[9]

Determination of pKa Values by Potentiometric Titration
Potentiometric titration is a highly precise method for determining the pKa values and

isoelectric point of ionizable molecules.[1][12][13]

Principle: A solution of the dipeptide is titrated with a standardized acid or base. The pH of the

solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa

values correspond to the pH at the midpoints of the buffering regions on the titration curve, and

the pI can be calculated from these values.[1]
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Methodology:

Sample Preparation: A precise amount of Methionyl-Threonine is dissolved in deionized

water to a known concentration (e.g., 1-10 mM).[13]

Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH

electrode and a stirrer.

Titration: The solution is titrated with a standardized solution of HCl or NaOH. The titrant is

added in small, precise increments.

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the

system to reach equilibrium.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa values are determined from the inflection points of the curve. The pI can be

calculated as the average of the two pKa values corresponding to the zwitterionic form.[1]

Determination of pKa Values by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine site-specific pKa

values by monitoring the chemical shifts of specific nuclei as a function of pH.[14][15][16][17]

[18][19]

Principle: The chemical shift of a nucleus is sensitive to its local electronic environment.

Protonation or deprotonation of a nearby functional group alters this environment, leading to a

change in the chemical shift. By monitoring these changes across a range of pH values, a

titration curve can be generated for a specific nucleus, from which the pKa can be determined.

[18]

Methodology:

Sample Preparation: A series of samples of Methionyl-Threonine are prepared in buffers of

varying pH. A constant ionic strength is maintained across all samples.

NMR Data Acquisition: 1H or 13C NMR spectra are acquired for each sample.
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Chemical Shift Analysis: The chemical shifts of nuclei adjacent to the ionizable groups (the α-

amino group and the C-terminal carboxyl group) are measured at each pH.

Data Plotting and Fitting: The chemical shift of a specific nucleus is plotted against the pH.

The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa,

which corresponds to the inflection point of the sigmoidal curve.[14]

Determination of Aqueous Solubility
2.4.1. Gravimetric Method

The gravimetric method is a straightforward approach to determine the equilibrium solubility of

a compound.[20]

Principle: An excess amount of the solute is equilibrated with the solvent for a sufficient time to

ensure saturation. A known volume of the saturated solution is then evaporated to dryness, and

the mass of the remaining solute is determined.

Methodology:

Sample Preparation: An excess amount of solid Methionyl-Threonine is added to a known

volume of water in a sealed container.

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g.,

24-48 hours) to ensure that equilibrium is reached.

Separation: The undissolved solid is removed by centrifugation or filtration.

Evaporation: A precise volume of the clear supernatant is transferred to a pre-weighed

container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum

oven).

Quantification: The container with the dried solute is weighed, and the mass of the dissolved

Methionyl-Threonine is determined. The solubility is then calculated in units such as g/L or

mol/L.

2.4.2. UV-Vis Spectrophotometry
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For compounds that absorb UV-Vis light, spectrophotometry offers a rapid and sensitive

method for determining solubility.[21][22][23][24]

Principle: The absorbance of a solution is directly proportional to the concentration of the

absorbing species (Beer-Lambert law). By creating a calibration curve of absorbance versus

concentration, the concentration of a saturated solution can be determined.

Methodology:

Wavelength of Maximum Absorbance (λmax) Determination: A UV-Vis spectrum of a dilute

solution of Methionyl-Threonine is recorded to determine the wavelength of maximum

absorbance.

Calibration Curve: A series of standard solutions of Methionyl-Threonine with known

concentrations are prepared. The absorbance of each standard at the λmax is measured,

and a calibration curve of absorbance versus concentration is plotted.

Saturated Solution Preparation: A saturated solution of Methionyl-Threonine is prepared as

described in the gravimetric method (steps 1-3).

Absorbance Measurement: The saturated solution is diluted with a known factor to bring its

absorbance within the linear range of the calibration curve. The absorbance of the diluted

solution is then measured at the λmax.

Solubility Calculation: The concentration of the diluted solution is determined from the

calibration curve. The solubility of the original saturated solution is then calculated by taking

the dilution factor into account.

Biological Context and Signaling Pathways
Methionyl-Threonine, as a dipeptide, is primarily understood as a transient product of protein

digestion and catabolism.[22] While specific signaling pathways directly initiated by Methionyl-

Threonine have not been extensively characterized, the metabolic fates of its constituent amino

acids, methionine and threonine, are well-established and of significant biological importance.

Methionine Metabolism: Methionine is a crucial essential amino acid involved in protein

synthesis and is a key methyl donor through its conversion to S-adenosylmethionine (SAM).
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SAM is vital for the methylation of DNA, RNA, proteins, and lipids, playing a critical role in

epigenetic regulation and cellular signaling.

Threonine Metabolism: Threonine is an essential amino acid that can be metabolized through

several pathways, leading to the production of glycine, acetyl-CoA, and pyruvate. These

products are integral to central carbon metabolism and the biosynthesis of other important

molecules.

The following diagrams illustrate the metabolic context of methionine and threonine.
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Simplified Metabolic Pathway of Methionine.
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Simplified Metabolic Pathways of Threonine.

Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described in this

guide.
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Workflow for pI and pKa Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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